molecular formula C17H14N2O6S B11376077 Dimethyl 5-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzene-1,3-dicarboxylate

Dimethyl 5-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzene-1,3-dicarboxylate

Cat. No.: B11376077
M. Wt: 374.4 g/mol
InChI Key: BVJKYODLBZNUED-UHFFFAOYSA-N
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Description

DIMETHYL 5-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ISOPHTHALATE is a complex organic compound that features a benzisothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 5-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ISOPHTHALATE typically involves the reaction of 5-aminoisophthalic acid dimethyl ester with 1,1-dioxo-1H-1,2-benzisothiazol-3-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 5-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ISOPHTHALATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the benzisothiazole moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

DIMETHYL 5-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ISOPHTHALATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which DIMETHYL 5-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ISOPHTHALATE exerts its effects involves interactions with specific molecular targets. The benzisothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    DIMETHYL 5-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ISOPHTHALATE: shares similarities with other benzisothiazole derivatives, such as:

Uniqueness

What sets DIMETHYL 5-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ISOPHTHALATE apart is its specific substitution pattern and the presence of both ester and benzisothiazole functional groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H14N2O6S

Molecular Weight

374.4 g/mol

IUPAC Name

dimethyl 5-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C17H14N2O6S/c1-24-16(20)10-7-11(17(21)25-2)9-12(8-10)18-15-13-5-3-4-6-14(13)26(22,23)19-15/h3-9H,1-2H3,(H,18,19)

InChI Key

BVJKYODLBZNUED-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC2=NS(=O)(=O)C3=CC=CC=C32)C(=O)OC

Origin of Product

United States

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